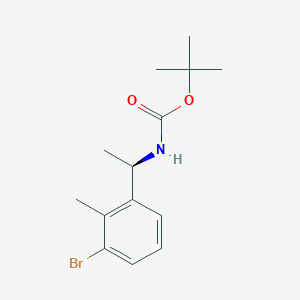
(R)-tert-Butyl 1-(3-bromo-2-methylphenyl)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a chiral compound with a complex structure It features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves multiple steps. One common route starts with the bromination of 2-methylphenyl ethyl ketone to introduce the bromine atom at the 3-position. This is followed by the reduction of the ketone to the corresponding alcohol, which is then protected with a tert-butyl group. The final step involves the formation of the carbamate by reacting the protected alcohol with an isocyanate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives, while hydrolysis will produce the corresponding amine and alcohol.
Scientific Research Applications
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The brominated aromatic ring and the carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-(1-(3-chloro-2-methylphenyl)ethyl)carbamate
- tert-Butyl-(1-(3-fluoro-2-methylphenyl)ethyl)carbamate
- tert-Butyl-(1-(3-iodo-2-methylphenyl)ethyl)carbamate
Uniqueness
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
XKOOYFHELMABPJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















